

2-(ethylthio)-10H-phenothiazine derivatives and analogues

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 10H-Phenothiazine, 2-(ethylthio)-

Cat. No.: B054462

[Get Quote](#)

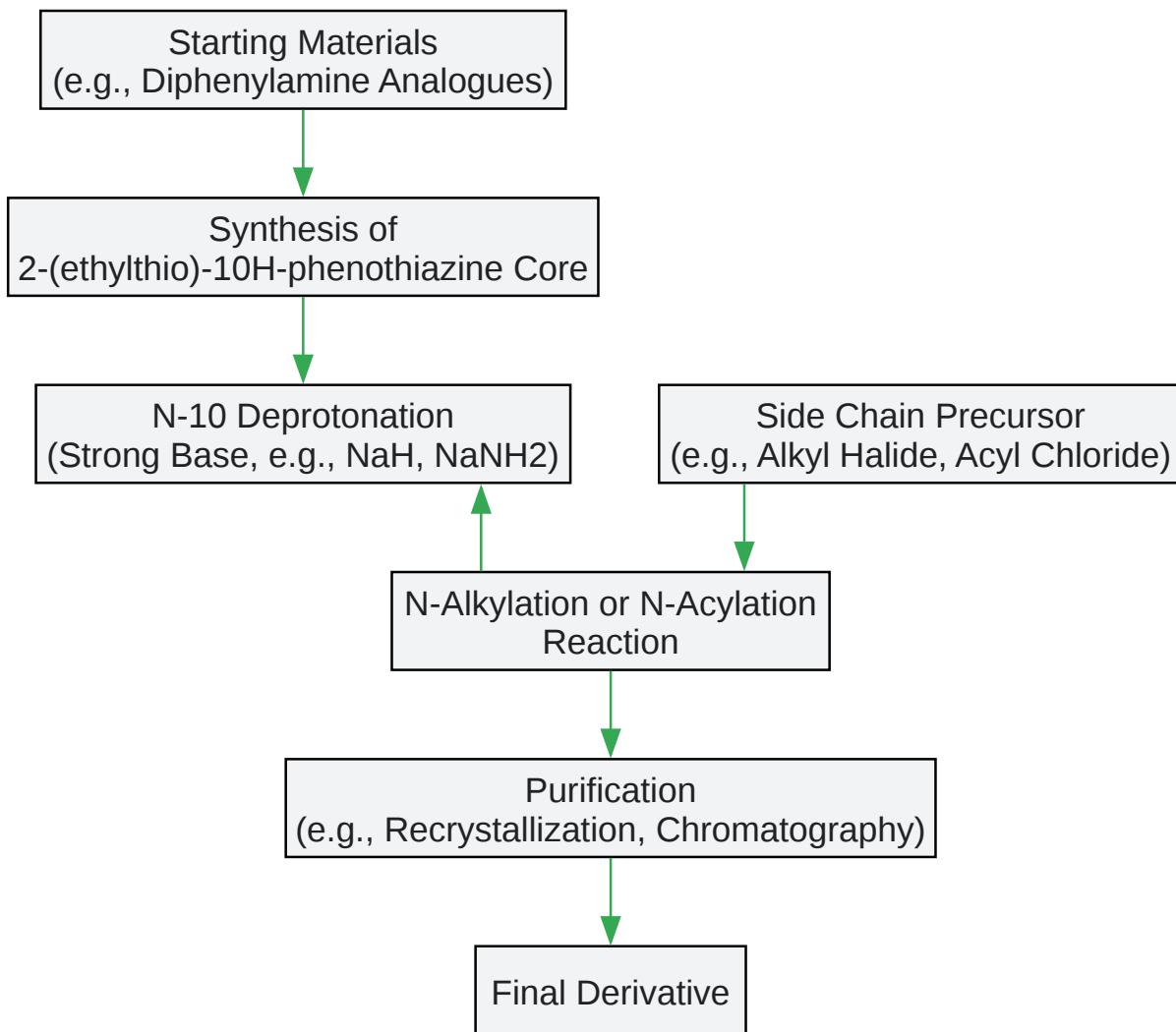
An In-depth Technical Guide to 2-(ethylthio)-10H-phenothiazine Derivatives and Analogues

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of 2-(ethylthio)-10H-phenothiazine derivatives and their analogues. The document covers their roles as dopamine D2 receptor antagonists, anticancer agents via tubulin polymerization inhibition, and as inhibitors of ferroptosis. Detailed experimental protocols and quantitative bioactivity data are provided to support further research and development in this area.

Introduction

Phenothiazines are a class of heterocyclic compounds characterized by a tricyclic structure containing nitrogen and sulfur atoms. First synthesized in 1883, derivatives of the phenothiazine core have become foundational molecules in medicinal chemistry. While clinically recognized for their use as first-generation antipsychotics, their biological activities are diverse, spanning anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.


The substitution pattern on the phenothiazine scaffold is critical for determining biological activity. Modifications at the 2-position of the phenothiazine ring and the N-10 position side chain are particularly important. This guide focuses specifically on derivatives and analogues of 2-(ethylthio)-10H-phenothiazine, exploring key therapeutic applications and the underlying molecular mechanisms.

Synthesis of 2-(ethylthio)-10H-phenothiazine Derivatives

The synthesis of N-10 substituted phenothiazine derivatives typically involves a two-step process: preparation of the core 2-(ethylthio)-10H-phenothiazine scaffold, followed by its functionalization at the N-10 position.

General Synthetic Workflow

The overall workflow involves obtaining the core structure and subsequently attaching a desired side chain, often an alkylamine, via N-alkylation or N-acylation.

[Click to download full resolution via product page](#)

General Synthetic Workflow for N-10 Substituted Phenothiazines.

Experimental Protocol: Synthesis of N-10 Substituted Derivatives

This protocol provides a general method for the N-alkylation of a 2-(ethylthio)-10H-phenothiazine core, adapted from the well-established synthesis of thioridazine, a close 2-(methylthio) analogue.[\[1\]](#)[\[2\]](#)

Objective: To synthesize an N-10 alkylated 2-(ethylthio)-10H-phenothiazine derivative.

Materials:

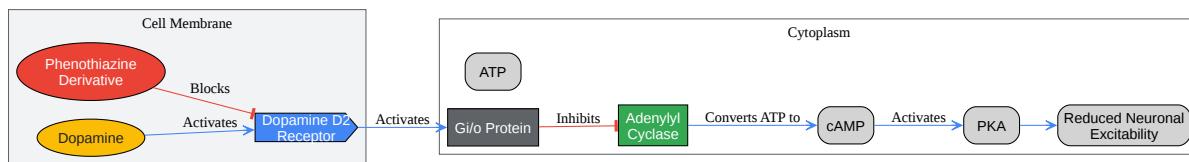
- 2-(ethylthio)-10H-phenothiazine
- Appropriate alkyl halide (e.g., 2-(2-chloroethyl)-1-methylpiperidine)
- Strong base (e.g., sodium amide or sodium hydride)
- Anhydrous high-boiling solvent (e.g., xylene, toluene)
- Deionized water
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate
- Solvents for chromatography and recrystallization (e.g., ethanol, hexane, ethyl acetate)

Procedure:

- Preparation: In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(ethylthio)-10H-phenothiazine (1.0 eq) in anhydrous xylene.
- Deprotonation: Add sodium amide (NaNH_2) or sodium hydride (NaH) (approx. 1.2 eq) portion-wise to the stirred solution. Heat the mixture to reflux until the evolution of ammonia

gas ceases (if using NaNH_2) or for approximately 1 hour, indicating the formation of the sodium salt of the phenothiazine.

- **Alkylation:** Slowly add a solution of the desired alkyl halide (e.g., 2-(2-chloroethyl)-1-methylpiperidine, 1.05 eq) in anhydrous xylene to the refluxing mixture.
- **Reaction Monitoring:** Continue refluxing for 4-8 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., hexane:ethyl acetate).
- **Work-up:** Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by the slow, dropwise addition of water.
- **Extraction:** Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with xylene or a similar organic solvent.
- **Washing and Drying:** Combine all organic layers and wash sequentially with deionized water and then brine. Dry the organic phase over anhydrous sodium sulfate.
- **Isolation:** Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product (free base) is typically a viscous oil or solid.
- **Purification:** Purify the crude product by column chromatography on silica gel or by recrystallization from an appropriate solvent (e.g., ethanol) to yield the pure N-10 substituted derivative.


Biological Activities and Mechanisms of Action

Phenothiazine derivatives exhibit a wide range of biological activities. This guide focuses on three key areas: dopamine receptor antagonism, anticancer activity, and ferroptosis inhibition.

Dopamine D2 Receptor Antagonism (Antipsychotic Activity)

The primary mechanism for the antipsychotic effect of many phenothiazines is the blockade of dopamine D2 receptors in the brain's mesolimbic pathway.^[1] Overactivity in this pathway is associated with the positive symptoms of schizophrenia.

Mechanism: Dopamine D2 receptors are Gi/o protein-coupled receptors (GPCRs). When activated by dopamine, the Gi protein inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular second messenger cyclic AMP (cAMP). This reduces the activity of Protein Kinase A (PKA). Phenothiazine antagonists bind to the D2 receptor, preventing dopamine from activating this cascade.

[Click to download full resolution via product page](#)

Dopamine D2 Receptor Signaling and Inhibition by Phenothiazines.

Quantitative Data: While specific binding data for 2-(ethylthio)-10H-phenothiazine derivatives are not widely available, data from the structurally similar 2-(methylthio) derivative, thioridazine, and other analogues provide valuable insight.^[3]

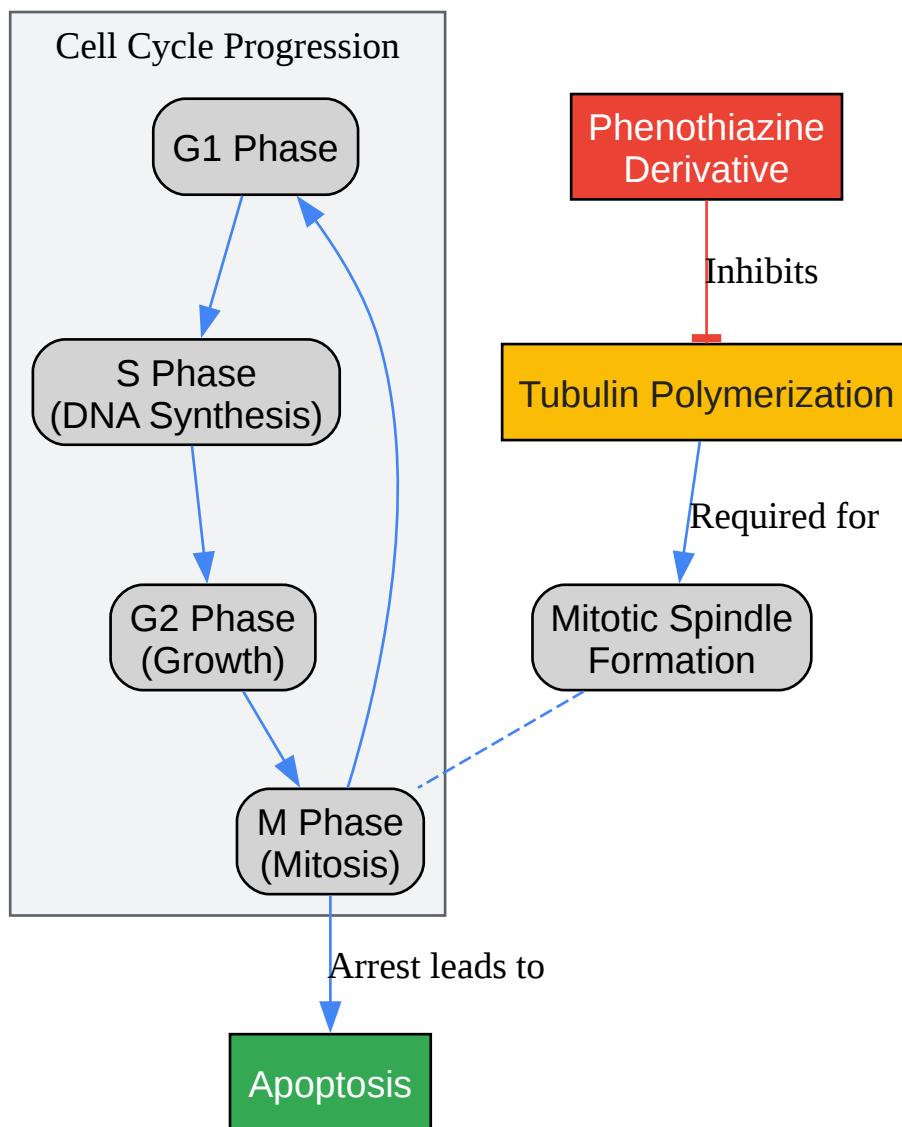
Compound	Target	Bioactivity (Ki)	Notes
Thioridazine	Dopamine D2 Receptor	~3-10 nM	Potent antagonist activity.
(+)-Thioridazine	Dopamine D2 Receptor	~2.7x higher affinity than (-) enantiomer	Demonstrates stereoselectivity in binding. [3]
(-)-Thioridazine	Dopamine D1 Receptor	~10x higher affinity than (+) enantiomer	Shows differential affinity for D1 receptors. [3]
Chlorpromazine	Dopamine D2 Receptor	~1-10 nM	A well-characterized reference phenothiazine.

Experimental Protocol: Radioligand Binding Assay for Dopamine D2 Receptor

Objective: To determine the binding affinity (Ki) of a test compound for the D2 receptor by measuring its ability to displace a specific radioligand.

Materials:

- Receptor Source: Membranes from HEK293 cells stably expressing the human dopamine D2 receptor.
- Radioligand: [³H]spiperone or a similar high-affinity D2 antagonist.
- Test Compounds: 2-(ethylthio)-10H-phenothiazine derivatives at various concentrations.
- Non-specific Control: A high concentration (e.g., 10 μ M) of a known D2 antagonist like haloperidol.
- Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, pH 7.4.
- Instrumentation: Scintillation counter, 96-well plates, filter mats.


Procedure:

- Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
- Incubation: In a 96-well plate, combine the cell membranes, the radioligand ($[^3\text{H}]$ spiperone at a concentration near its K_d), and either the test compound, buffer (for total binding), or the non-specific control.
- Equilibration: Incubate the plates at 30°C for 60 minutes to allow the binding to reach equilibrium.
- Termination & Filtration: Terminate the reaction by rapid filtration through glass fiber filter mats using a cell harvester. This separates the bound radioligand from the unbound.
- Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.
- Quantification: Place the dried filter mats into scintillation vials with scintillation cocktail. Measure the radioactivity using a scintillation counter.
- Data Analysis: Calculate the specific binding by subtracting non-specific counts from total counts. Determine the IC_{50} value (concentration of test compound that inhibits 50% of specific binding) by fitting the data to a sigmoidal dose-response curve. Convert the IC_{50} to a K_i value using the Cheng-Prusoff equation.

Anticancer Activity

Phenothiazine derivatives have demonstrated significant anticancer properties through multiple mechanisms, including the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest.

Mechanism: Microtubules, polymers of α - and β -tubulin, are essential for forming the mitotic spindle during cell division. Compounds that interfere with tubulin polymerization prevent spindle formation, causing cells to arrest in the G2/M phase of the cell cycle. This prolonged arrest ultimately triggers apoptosis (programmed cell death).

[Click to download full resolution via product page](#)

Mechanism of Phenothiazine-Induced G2/M Cell Cycle Arrest.

Quantitative Data: While data for 2-(ethylthio) derivatives is sparse, studies on other phenothiazine analogues demonstrate potent cytotoxic activity against various cancer cell lines.

Compound Class/Derivative	Cell Line	Bioactivity (IC ₅₀)	Reference
10H-3,6-diazaphenothiazine	A2780 (Ovarian)	0.62 µM	[1]
PEGylated Phenothiazine (PPO)	HepG2 (Liver)	161.3 µM	[4]
PEGylated Phenothiazine (PPO)	MCF-7 (Breast)	131.7 µM	[4]
Chalcone-Phenothiazine Hybrid	HepG-2 (Liver)	7.14 µg/mL	[5]
1,2,3-Triazole-Phenothiazine Hybrid	Various	0.5 - 9.6 µM	[6]

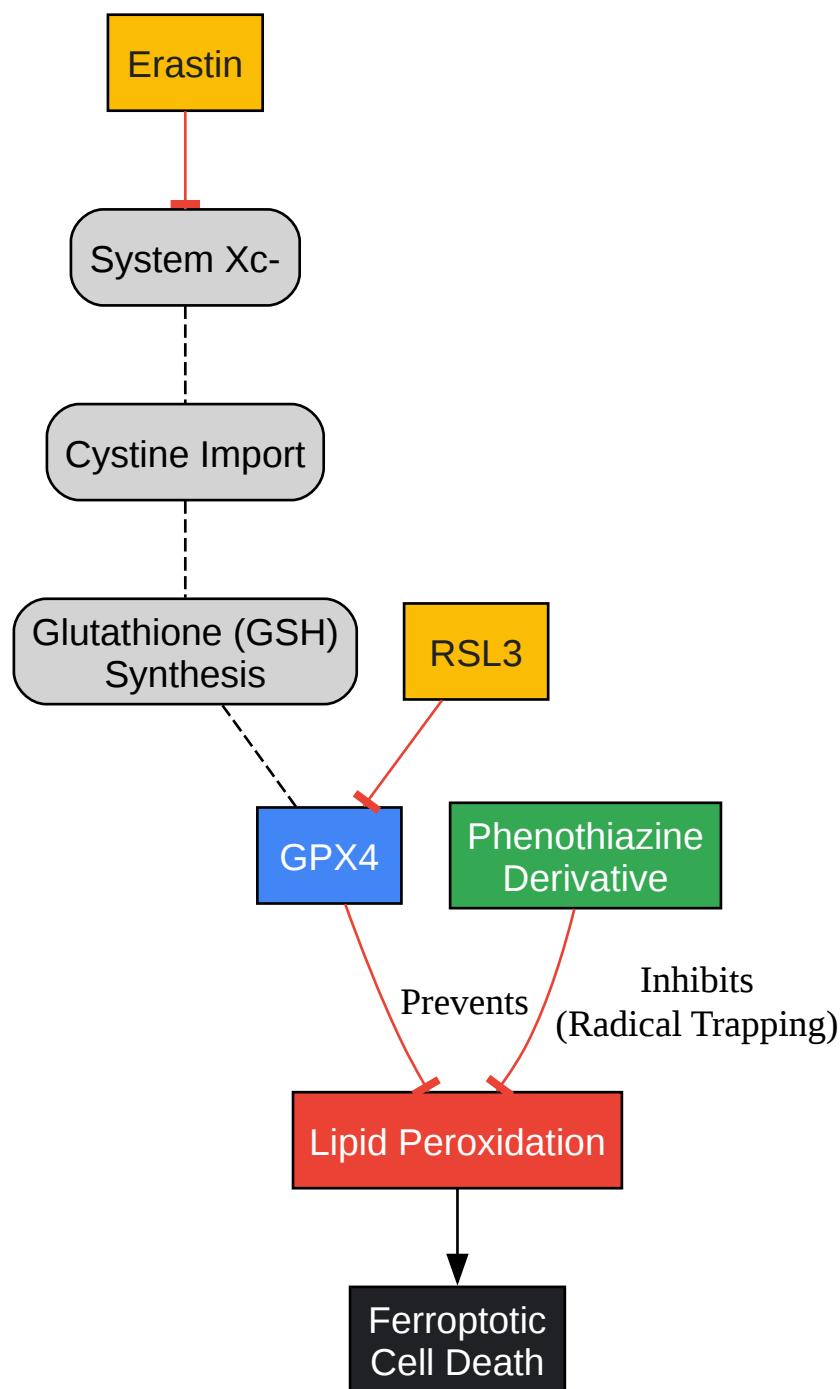
Experimental Protocol: In Vitro Tubulin Polymerization Assay (Biochemical)

Objective: To directly measure the effect of a test compound on the polymerization of purified tubulin.

Materials:

- Purified tubulin (>99%, e.g., from porcine brain)
- GTP solution (100 mM)
- General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)
- Tubulin Polymerization Buffer (General Tubulin Buffer + 10% glycerol)
- Test compounds and control compounds (e.g., paclitaxel as a stabilizer, nocodazole as a destabilizer)
- 96-well microplates (clear, half-area)
- Temperature-controlled spectrophotometer (plate reader)

Procedure:


- Preparation: Prepare a 2X tubulin stock solution (e.g., 4 mg/mL) in General Tubulin Buffer. Prepare 10X solutions of test and control compounds.
- Reaction Setup: On ice, add the appropriate volume of Polymerization Buffer to the wells of a 96-well plate. Add the 10X compound solutions to the respective wells.
- Initiation: Add the 2X tubulin stock to each well to initiate the reaction. The final concentration of tubulin should be around 2 mg/mL.
- Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the change in absorbance (turbidity) at 350 nm every 30-60 seconds for 60-90 minutes.
- Data Analysis: Plot absorbance versus time. An increase in absorbance indicates tubulin polymerization. Compare the polymerization curves of compound-treated samples to the vehicle control. Inhibitors will show a reduced rate and extent of polymerization. Calculate the IC₅₀ value from a dose-response curve.

Ferroptosis Inhibition

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. Phenothiazines can act as potent radical-trapping antioxidants, thereby inhibiting this process.

Mechanism: Ferroptosis can be induced by inhibiting system Xc⁻ (a cystine/glutamate antiporter) with agents like erastin, which depletes glutathione (GSH), or by directly inhibiting the enzyme Glutathione Peroxidase 4 (GPX4) with agents like RSL3. Both pathways lead to an accumulation of lipid reactive oxygen species (ROS) and subsequent cell death.

Phenothiazines, as lipophilic antioxidants, can intercept lipid peroxyl radicals within cell membranes, breaking the chain reaction of lipid peroxidation and preventing cell death.

[Click to download full resolution via product page](#)

Mechanism of Ferroptosis and its Inhibition by Phenothiazines.

Quantitative Data: Studies on various phenothiazine derivatives have identified highly potent ferroptosis inhibitors.

Compound	Inducer	Cell Line	Bioactivity (EC ₅₀)	Reference
Compound 51 ¹	Erastin	HT1080	0.0005 μM	[7]
Compound 7j ²	Erastin	HT1080	0.001 μM	[7]
PTZ-NH ₂ derivative ³	Erastin	BT-474	Protective at 0.5 - 1 μM	[8]

¹ 2-(1-(4-(4-methylpiperazin-1-yl)phenyl)ethyl)-10H-phenothiazine ² A 2-vinyl-10H-phenothiazine derivative ³ 2-aminomethyl phenothiazine

Experimental Protocol: Ferroptosis Inhibition Cell Viability Assay

Objective: To determine the ability of a test compound to protect cells from ferroptosis induced by erastin or RSL3.

Materials:

- Cell Line: A ferroptosis-sensitive cell line (e.g., HT-1080 fibrosarcoma).
- Ferroptosis Inducers: Erastin and/or RSL3.
- Test Compounds: 2-(ethylthio)-10H-phenothiazine derivatives.
- Positive Control: Ferrostatin-1 or Liproxstatin-1.
- Cell Viability Reagent: Resazurin, CellTiter-Glo®, or similar.
- 96-well cell culture plates.
- Plate reader (absorbance or fluorescence/luminescence).

Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a density that ensures 70-80% confluence at the time of the assay. Allow cells to adhere overnight.

- Compound Pre-treatment: Prepare serial dilutions of the test compounds and positive control in culture medium. Remove the old medium from the cells and add the medium containing the compounds. Incubate for 1-2 hours.
- Induction of Ferroptosis: Add the ferroptosis inducer (e.g., erastin at a final concentration of 1-10 μ M or RSL3 at 0.1-1 μ M) to the appropriate wells. Include untreated control and inducer-only control wells.
- Incubation: Incubate the plate for 24-48 hours, depending on the known kinetics of ferroptosis in the chosen cell line.
- Viability Measurement: Add the cell viability reagent to all wells according to the manufacturer's instructions and incubate for the recommended time.
- Data Acquisition: Measure the absorbance, fluorescence, or luminescence using a plate reader.
- Data Analysis: Normalize the data to the untreated control (100% viability) and the inducer-only control (0% protection). Plot the percent viability against the compound concentration and fit to a dose-response curve to determine the EC₅₀ (half-maximal effective concentration) for protection.

Conclusion

Derivatives and analogues of 2-(ethylthio)-10H-phenothiazine represent a versatile chemical scaffold with significant therapeutic potential beyond their historical use in psychiatry. Their mechanisms of action, including dopamine D2 receptor antagonism, disruption of microtubule dynamics, and inhibition of ferroptotic cell death, make them compelling candidates for drug development in oncology and neurodegenerative diseases. While quantitative biological data for the specific 2-ethylthio substitution is limited, the extensive research on closely related analogues provides a strong foundation for future investigation. The protocols and data presented in this guide serve as a valuable resource for researchers aiming to explore and expand upon the diverse pharmacology of this important class of molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. THIORIDAZINE Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference, Grants, Exam Alerts [gpatindia.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Pegylation of phenothiazine – A synthetic route towards potent anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic Routes and Bioactivity Profiles of the Phenothiazine Privileged Scaffold [mdpi.com]
- 6. Development of Phenothiazine Hybrids with Potential Medicinal Interest: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-activity relationship studies of phenothiazine derivatives as a new class of ferroptosis inhibitors together with the therapeutic effect in an ischemic stroke model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [2-(ethylthio)-10H-phenothiazine derivatives and analogues]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b054462#2-ethylthio-10h-phenothiazine-derivatives-and-analogues>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com